methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate
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Overview
Description
Methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate is a complex organic compound that features a benzodiazole ring substituted with a benzylsulfanyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group on the benzodiazole ring. The final step involves esterification to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzodiazole derivatives
Scientific Research Applications
Methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting replication and transcription processes. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Additionally, the acetate ester can be hydrolyzed to release the active benzodiazole moiety .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzylsulfanyl)acetate: Lacks the benzodiazole ring, making it less complex.
2-Benzylsulfanyl-nicotinic acid: Contains a nicotinic acid moiety instead of the benzodiazole ring.
Benzylsulfanyl-1,3,4-oxadiazoles: Features an oxadiazole ring, offering different chemical properties
Uniqueness
Methyl 2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate is unique due to its combination of a benzodiazole ring and a benzylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C17H16N2O2S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 2-(2-benzylsulfanylbenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C17H16N2O2S/c1-21-16(20)11-19-15-10-6-5-9-14(15)18-17(19)22-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
QHODMFAMCLVWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
Origin of Product |
United States |
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